molecular formula C15H32ClNO2 B13761640 diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride CAS No. 24589-39-7

diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride

Cat. No.: B13761640
CAS No.: 24589-39-7
M. Wt: 293.87 g/mol
InChI Key: BQPYXVZCRYSFHN-UHFFFAOYSA-N
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Description

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C15H32ClNO2 and a molecular weight of 293.873. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride typically involves the esterification of 2-ethyl-2-methylhexanoic acid with diethylaminoethanol, followed by quaternization with a suitable alkylating agent such as methyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and quaternization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It can act as a quaternary ammonium compound, disrupting cell membranes and leading to cell lysis. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;bromide
  • Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;iodide
  • Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;fluoride

Uniqueness

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride stands out due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant exhibits unique properties that make it suitable for specific applications in research and industry.

Properties

CAS No.

24589-39-7

Molecular Formula

C15H32ClNO2

Molecular Weight

293.87 g/mol

IUPAC Name

diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C15H31NO2.ClH/c1-6-10-11-15(5,7-2)14(17)18-13-12-16(8-3)9-4;/h6-13H2,1-5H3;1H

InChI Key

BQPYXVZCRYSFHN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

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